1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

Catalog No.
S14341118
CAS No.
M.F
C19H32BrN3Si
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N...

Product Name

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

IUPAC Name

1-[4-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C19H32BrN3Si

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C19H32BrN3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16(11-22(7)8)18-17(20)9-10-21-19(18)23/h9-10,12-15H,11H2,1-8H3

InChI Key

GZAGAZBNKJAPCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C(C=CN=C21)Br)CN(C)C

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is a complex organic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound features a distinctive structure characterized by a pyrrolo[2,3-b]pyridine core, a methanamine group, and various substituents including a bromine atom and a tris(1-methylethyl)silyl group. The unique arrangement of these functional groups contributes to its potential applications in medicinal chemistry and material science.

Typical for pyridine derivatives:

  • Electrophilic Aromatic Substitution: Due to the electron-rich nature of the pyrrolo[2,3-b]pyridine core, it can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The presence of the bromine substituent allows for nucleophilic substitution reactions.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions to form more complex structures, which is valuable in synthetic organic chemistry.

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities. Some notable findings include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs): Certain derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. For instance, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent .
  • Antiproliferative Effects: Compounds within this class have been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is often achieved through cyclocondensation reactions involving suitable precursors.
  • Introduction of the Methanamine Group: This can be accomplished via reductive amination or similar methods.
  • Substitution Reactions: Bromination and silylation steps introduce the bromine and tris(1-methylethyl)silyl groups respectively.

The compound has promising applications across various fields:

  • Medicinal Chemistry: Due to its biological activity against cancer targets, it is being explored as a potential therapeutic agent.
  • Material Science: The unique structural features may allow it to be used in developing novel materials with specific properties.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules .

Interaction studies reveal that 1H-Pyrrolo[2,3-b]pyridine derivatives can interact with various biological targets. For example:

  • Enzyme Inhibition: Some compounds from this class inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Binding: The ability to bind to fibroblast growth factor receptors suggests that these compounds could modulate signaling pathways critical for cancer progression .

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-3-methanamine derivatives. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-Pyrrolo[2,3-b]pyridineBasic core structureSimpler without additional substituents
4-Bromo-1H-pyrrolo[2,3-b]pyridineContains bromineSimilar core but lacks complex silyl group
7-AzaindoleRelated heterocyclic compoundDifferent substituents but similar core structure

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- lies in its specific combination of substituents which may confer distinct biological activities and chemical properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

409.15489 g/mol

Monoisotopic Mass

409.15489 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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